1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one
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Overview
Description
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound, in particular, is known for its vibrant color and has applications in both scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one typically involves the diazotization of 4-chloroaniline followed by coupling with cinnamaldehyde. The reaction conditions generally include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with cinnamaldehyde in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one involves its interaction with biological molecules. The azo group (N=N) can undergo reduction in biological systems to form aromatic amines, which can interact with various cellular targets. The compound’s effects are mediated through its ability to bind to and modify proteins, DNA, and other biomolecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-(4-Methoxyphenyl)diazenyl]-3-phenylprop-2-en-1-one
- 1-[(E)-(4-Nitrophenyl)diazenyl]-3-phenylprop-2-en-1-one
- 1-[(E)-(4-Methylphenyl)diazenyl]-3-phenylprop-2-en-1-one
Uniqueness
1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one is unique due to the presence of the chloro substituent on the phenyl ring. This chloro group can influence the compound’s reactivity, stability, and biological activity. Compared to other similar compounds, the chloro derivative may exhibit different electronic properties and steric effects, making it valuable for specific applications in research and industry.
Properties
CAS No. |
332350-27-3 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)imino-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-9-14(10-8-13)17-18-15(19)11-6-12-4-2-1-3-5-12/h1-11H |
InChI Key |
JCWFAPFPEOLHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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